molecular formula C17H20ClNO5S B259210 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide

4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide

Cat. No. B259210
M. Wt: 385.9 g/mol
InChI Key: NWJBJKXZSGQCIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as "DMXS" and is a sulfonamide derivative that exhibits a range of biochemical and physiological effects.

Scientific Research Applications

DMXS has been used in various scientific research applications, including as a potential anticancer agent, a modulator of ion channels, and a tool for studying the role of certain proteins in biological systems. DMXS has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, DMXS has been found to modulate the activity of ion channels such as the TRPV1 channel, which is involved in pain sensation. DMXS has also been used as a tool to study the role of the protein Hsp90 in biological systems.

Mechanism of Action

The mechanism of action of DMXS is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins involved in cellular processes. DMXS has been shown to inhibit the activity of Hsp90, a protein involved in the folding and stabilization of other proteins. Additionally, DMXS has been found to modulate the activity of ion channels, which are involved in the regulation of cellular processes such as pain sensation.
Biochemical and Physiological Effects
DMXS exhibits a range of biochemical and physiological effects, including cytotoxicity against cancer cells, modulation of ion channel activity, and inhibition of Hsp90 activity. DMXS has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DMXS has been found to exhibit analgesic effects, potentially due to its modulation of ion channel activity.

Advantages and Limitations for Lab Experiments

One advantage of using DMXS in lab experiments is its potent cytotoxicity against cancer cells, which makes it a potential candidate for the development of anticancer drugs. Additionally, DMXS has been found to exhibit modulatory effects on ion channels, which can be useful for studying the role of these channels in biological systems. However, one limitation of using DMXS in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several potential future directions for research involving DMXS. One area of interest is the development of DMXS-based anticancer drugs, which could potentially exhibit greater efficacy and specificity compared to current chemotherapy treatments. Additionally, further research is needed to fully understand the mechanism of action of DMXS, which could lead to the development of new drugs targeting specific cellular processes. Finally, DMXS could potentially be used as a tool for studying the role of Hsp90 and other proteins involved in cellular processes.

Synthesis Methods

DMXS can be synthesized using a multi-step process that involves the reaction between 4-chloro-3-methoxybenzenesulfonyl chloride and 2-(3,4-dimethoxyphenyl)ethylamine. The reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

properties

Product Name

4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide

Molecular Formula

C17H20ClNO5S

Molecular Weight

385.9 g/mol

IUPAC Name

4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide

InChI

InChI=1S/C17H20ClNO5S/c1-22-15-7-4-12(10-17(15)24-3)8-9-19-25(20,21)13-5-6-14(18)16(11-13)23-2/h4-7,10-11,19H,8-9H2,1-3H3

InChI Key

NWJBJKXZSGQCIT-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)Cl)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)Cl)OC)OC

Origin of Product

United States

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